molecular formula C13H14ClFO B2431722 1-(Chloromethyl)-3-(2-fluoro-4-methoxyphenyl)bicyclo[1.1.1]pentane CAS No. 2287341-39-1

1-(Chloromethyl)-3-(2-fluoro-4-methoxyphenyl)bicyclo[1.1.1]pentane

Cat. No.: B2431722
CAS No.: 2287341-39-1
M. Wt: 240.7
InChI Key: JQDZKDBHQAIQDE-UHFFFAOYSA-N
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Description

1-(Chloromethyl)-3-(2-fluoro-4-methoxyphenyl)bicyclo[111]pentane is a synthetic organic compound characterized by its unique bicyclo[111]pentane core This structure is notable for its rigidity and three-dimensionality, which can impart distinct physical and chemical properties compared to more planar molecules

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Chloromethyl)-3-(2-fluoro-4-methoxyphenyl)bicyclo[1.1.1]pentane typically involves the following steps:

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. Continuous flow processes are particularly advantageous for scaling up production due to their efficiency and ability to maintain consistent reaction conditions .

Chemical Reactions Analysis

Types of Reactions: 1-(Chloromethyl)-3-(2-fluoro-4-methoxyphenyl)bicyclo[1.1.1]pentane can undergo various chemical reactions, including:

    Substitution Reactions: The chloromethyl group is particularly reactive, allowing for nucleophilic substitution reactions to introduce a variety of functional groups.

    Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to modify its functional groups.

    Coupling Reactions: The aromatic ring can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and various amines.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Hydrogenation using palladium on carbon or lithium aluminum hydride are typical methods.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution of the chloromethyl group can yield azides, thiocyanates, or amines, while oxidation can produce aldehydes or carboxylic acids.

Scientific Research Applications

1-(Chloromethyl)-3-(2-fluoro-4-methoxyphenyl)bicyclo[1.1.1]pentane has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Its unique structure can be used to probe biological systems, particularly in the study of enzyme-substrate interactions and receptor binding.

    Medicine: The compound’s potential bioactivity makes it a candidate for drug development, particularly in the design of molecules with improved pharmacokinetic properties.

    Industry: Its stability and reactivity make it useful in the development of new materials and catalysts.

Mechanism of Action

The mechanism by which 1-(Chloromethyl)-3-(2-fluoro-4-methoxyphenyl)bicyclo[1.1.1]pentane exerts its effects depends on its specific application:

    Molecular Targets: In biological systems, it may interact with enzymes or receptors, altering their activity.

    Pathways Involved: The compound can modulate various biochemical pathways, potentially leading to therapeutic effects.

Comparison with Similar Compounds

    1-(Chloromethyl)-3-(phenyl)bicyclo[1.1.1]pentane: Lacks the fluoro and methoxy substituents, resulting in different reactivity and bioactivity.

    1-(Bromomethyl)-3-(2-fluoro-4-methoxyphenyl)bicyclo[1.1.1]pentane: The bromomethyl group can lead to different substitution reactions compared to the chloromethyl group.

    1-(Chloromethyl)-3-(2-fluoro-4-hydroxyphenyl)bicyclo[1.1.1]pentane: The hydroxy group can significantly alter the compound’s hydrogen bonding and solubility properties.

Uniqueness: 1-(Chloromethyl)-3-(2-fluoro-4-methoxyphenyl)bicyclo[1.1.1]pentane is unique due to its combination of substituents, which confer specific reactivity and potential bioactivity not found in other similar compounds. The presence of the fluoro and methoxy groups can enhance its stability and interaction with biological targets, making it a valuable compound for research and development.

Properties

IUPAC Name

1-(chloromethyl)-3-(2-fluoro-4-methoxyphenyl)bicyclo[1.1.1]pentane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14ClFO/c1-16-9-2-3-10(11(15)4-9)13-5-12(6-13,7-13)8-14/h2-4H,5-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQDZKDBHQAIQDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C23CC(C2)(C3)CCl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14ClFO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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